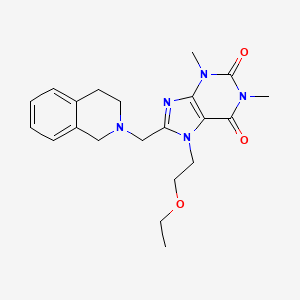
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide” is a complex organic molecule. It contains a sulfonyl group, which is a functional group found primarily in sulfones . The sulfonyl group can refer to a substituent obtained from a sulfonic acid by the removal of the hydroxyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring, the introduction of the ethylsulfonyl group, and the attachment of the 4-methoxy-3,5-dimethylbenzenesulfonamide group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the tetrahydroquinoline ring and the various functional groups .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The sulfonyl group is generally unreactive, but can be reduced to the sulfide with certain reducing agents . The presence of the amine group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility, melting point, boiling point, and reactivity. Unfortunately, without specific experimental data, it’s challenging to predict these properties .科学的研究の応用
Molecular Structure and Interactions
The structural analysis of similar compounds has revealed intramolecular and intermolecular interactions critical for their chemical properties and functions. For example, Gelbrich, Haddow, and Griesser (2011) discussed the conformation of the sulfonylurea fragment in gliquidone, showcasing its intramolecular and intermolecular hydrogen bonding which influences compound stability and reactivity (Gelbrich, Haddow, & Griesser, 2011).
Enzyme Inhibition and Therapeutic Potential
Research into sulfonamides derived from similar compounds has demonstrated significant potential in enzyme inhibition, which is critical for developing therapeutic agents for diseases such as Alzheimer's. Abbasi et al. (2018) synthesized a series of sulfonamides showing inhibitory effects on acetylcholinesterase, suggesting potential applications in treating Alzheimer’s disease (Abbasi et al., 2018).
Anti-Cancer Activity
Compounds bearing the sulfonamide fragment have been synthesized and evaluated for their anti-cancer activity. Cumaoğlu et al. (2015) reported that such compounds significantly reduced cell proliferation and induced the expression of pro-apoptotic genes in various cancer cell lines, suggesting their potential as cancer therapeutics (Cumaoğlu et al., 2015).
Synthesis and Chemical Behavior
The synthesis and chemical behavior of compounds with similar structures have been explored, revealing insights into their potential applications in creating new materials and drugs. Croce et al. (2006) discussed the synthesis of 2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives, providing a foundation for understanding the chemical properties and reactivity of such compounds (Croce et al., 2006).
Antimicrobial Activity
Newly synthesized sulfonamide derivatives have shown significant antimicrobial activity. Vanparia et al. (2010) synthesized a novel compound demonstrating higher antimicrobial activity compared to its precursors, indicating its potential use in developing new antimicrobial agents (Vanparia et al., 2010).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-5-28(23,24)22-10-6-7-16-8-9-17(13-19(16)22)21-29(25,26)18-11-14(2)20(27-4)15(3)12-18/h8-9,11-13,21H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZVQKYJASPVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine](/img/structure/B2777539.png)
![N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide](/img/structure/B2777540.png)
![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine hydrochloride](/img/structure/B2777541.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2777542.png)
![6-(2-Ethoxyphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2777543.png)

![4-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2777547.png)
![3-(4-Chlorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2777552.png)
![2-[(Methylsulfonyl)amino]benzamide](/img/structure/B2777556.png)
![2-(6-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2777557.png)

